

Fmoc-Dha-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Dha-OH

Cat. No.: B3326540

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For researchers, scientists, and drug development professionals, **Fmoc-Dha-OH** is a specialized amino acid derivative crucial for the synthesis of peptides with unique biological activities. This guide provides an in-depth overview of its properties, synthesis protocols, and its role in modulating key signaling pathways.

Core Properties of Fmoc-Dha-OH

Fmoc-Dha-OH, or N-(9-Fluorenylmethoxycarbonyl)- α,β -didehydroalanine, is a non-proteinogenic amino acid characterized by an unsaturated α,β -double bond. This feature imparts unique conformational constraints and chemical reactivity to peptides, making it a valuable tool in peptidomimetic and drug design.

Property	Value
CAS Number	261522-33-2
Molecular Formula	C ₁₈ H ₁₅ NO ₄
Molecular Weight	309.32 g/mol
Appearance	White to off-white solid

Synthesis of Dehydroalanine-Containing Peptides

The incorporation of dehydroalanine (Dha) into peptides via solid-phase peptide synthesis (SPPS) can be challenging due to the reactivity of the double bond. While direct coupling of **Fmoc-Dha-OH** is possible, a more common and often more efficient method involves the on-resin conversion of a precursor amino acid, such as cysteine or selenocysteine, to dehydroalanine after its incorporation into the peptide chain.

Experimental Protocol: On-Resin Synthesis of Dehydroalanine from a Cysteine Residue

This protocol outlines the synthesis of a dehydroalanine-containing peptide by the oxidative elimination of a cysteine residue on a solid support.

Materials:

- Fmoc-Cys(Trt)-OH
- Standard Fmoc-protected amino acids
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HBTU, HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Methyl 2,5-dibromovalerate
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Diethyl ether

Procedure:

- **Resin Swelling:** Swell the Rink Amide resin in DMF for 30-60 minutes.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
- **Amino Acid Coupling:** Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol with a carbodiimide or phosphonium/uronium salt-based activating agent (e.g., HBTU/DIPEA). The cysteine residue, protected as Fmoc-Cys(Trt)-OH, is incorporated at the desired position.
- **Iterative Synthesis:** Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
- **Conversion of Cysteine to Dehydroalanine:**
 - Following the final Fmoc deprotection, wash the resin with DMF and then DCM.
 - Dissolve methyl 2,5-dibromovalerate in DMF and add it to the resin.
 - Add DIPEA to the reaction mixture and allow it to react for several hours at room temperature. The reaction progress can be monitored by a test cleavage and analysis by mass spectrometry. This step leads to the formation of a cyclic sulfonium intermediate which then undergoes elimination to form the dehydroalanine residue.
- **Cleavage and Deprotection:** Wash the resin thoroughly with DMF and DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.
- **Precipitation and Purification:** Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash it with cold ether, and then dry it. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

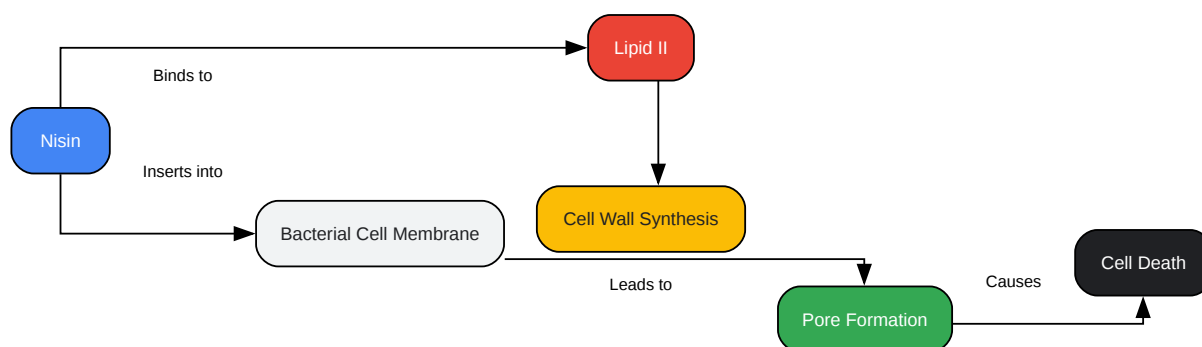
Peptides containing dehydroalanine are found in nature and exhibit a range of biological activities. The electrophilic nature of the dehydroalanine residue makes it a reactive handle for

various chemical modifications and a key component in the mechanism of action of several bioactive peptides.

Nisin: A Lantibiotic Targeting Bacterial Cell Wall Synthesis

Nisin is a polycyclic antibacterial peptide (lantibiotic) that contains dehydroalanine residues.^[1] Its primary mechanism of action involves a dual attack on bacterial cells.^{[2][3]}

- **Inhibition of Cell Wall Synthesis:** Nisin binds with high affinity to Lipid II, a crucial precursor in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, thereby halting cell wall construction.^{[2][3]}
- **Pore Formation:** Following the binding to Lipid II, nisin molecules can aggregate and insert into the cell membrane, forming pores.^{[2][3]} This leads to the dissipation of the membrane potential and leakage of essential cellular components, ultimately causing cell death.



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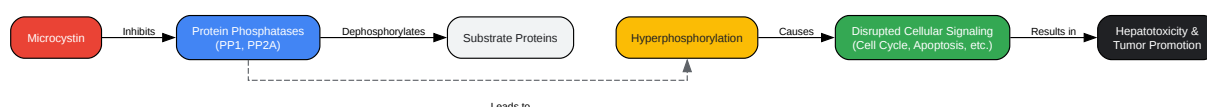
Caption: Nisin's dual mechanism of action.

Microcystins: Potent Inhibitors of Protein Phosphatases

Microcystins are cyclic heptapeptides produced by cyanobacteria, and many variants contain a dehydroalanine residue.^[1] They are potent hepatotoxins, and their primary intracellular targets

are the serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[4]

These phosphatases are crucial regulators of numerous cellular processes by catalyzing the dephosphorylation of key signaling proteins. By inhibiting PP1 and PP2A, microcystins cause a state of hyperphosphorylation of their substrate proteins.[4] This disrupts a multitude of signaling pathways, including those involved in cell cycle control, cytoskeletal organization, and apoptosis, leading to cellular damage and promoting tumor formation.[4]



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Caption: Microcystin's mechanism of toxicity.

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